molecular formula C18H17NO3 B214941 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Número de catálogo B214941
Peso molecular: 295.3 g/mol
Clave InChI: CACBKRHORXSYLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as EIDD-2801, is a small-molecule drug that has shown promise in treating a range of viral infections, including influenza and coronaviruses. This molecule was first identified in 2019 by scientists at Emory University and has since been the subject of extensive research.

Mecanismo De Acción

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by inhibiting viral RNA synthesis, which is essential for the replication of many viruses. This molecule is a prodrug, meaning that it is converted into its active form by enzymes within infected cells. Once activated, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one incorporates into viral RNA, causing lethal mutations that prevent the virus from replicating.
Biochemical and Physiological Effects:
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective treatment for viral infections in humans. This molecule is rapidly absorbed and distributed throughout the body, with a half-life of approximately 11 hours in rats. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to cross the blood-brain barrier, suggesting that it may be effective against viral infections of the central nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it can be administered orally, making it a convenient treatment option for patients. This molecule has also been shown to have broad-spectrum activity against a range of viruses, making it a promising candidate for the development of new antiviral drugs. However, one limitation of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it may be less effective against viruses that do not rely on RNA synthesis for replication.

Direcciones Futuras

There are several potential future directions for research on 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One possible avenue is to explore the use of this molecule in combination with other antiviral drugs, to determine whether it can enhance their efficacy. Another area of research could be to investigate the potential use of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one as a prophylactic treatment for viral infections, to prevent the spread of viruses in high-risk populations. Finally, further studies could be conducted to better understand the mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, to identify ways to optimize its antiviral activity.

Métodos De Síntesis

The synthesis of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate to form the intermediate 4-ethyl-2-oxobut-3-enal. This intermediate is then reacted with indole-2-one to form the final product, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The synthesis of this molecule has been optimized to produce high yields and purity, making it a viable candidate for further research.

Aplicaciones Científicas De Investigación

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to be effective against a range of viral infections, including influenza, SARS-CoV-2, and other coronaviruses. In preclinical studies, this molecule has been shown to reduce viral replication and improve survival rates in animal models. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is currently being evaluated in clinical trials for the treatment of COVID-19.

Propiedades

Nombre del producto

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Fórmula molecular

C18H17NO3

Peso molecular

295.3 g/mol

Nombre IUPAC

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H17NO3/c1-2-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19-17(18)21/h3-10,22H,2,11H2,1H3,(H,19,21)

Clave InChI

CACBKRHORXSYLU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

SMILES canónico

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.